![molecular formula C16H9NO4 B13112749 2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione CAS No. 92461-62-6](/img/structure/B13112749.png)
2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione is a complex heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and pharmaceutical research. The unique structure of 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione, which includes fused rings and multiple functional groups, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione can be achieved through several synthetic routes. One common method involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another approach includes the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the chromeno moiety .
Chemical Reactions Analysis
2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of highly substituted isoindole derivatives, while reduction can yield simpler isoindoline structures .
Scientific Research Applications
2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent . The compound’s ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, its unique structure allows for the exploration of new drug design strategies and the development of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione involves its interaction with various molecular targets and pathways. For instance, its inhibitory effect on cyclooxygenase enzymes (COX-1 and COX-2) is attributed to its ability to bind to the active site of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound’s interaction with cholinesterase enzymes disrupts the breakdown of acetylcholine, leading to increased neurotransmitter levels and improved cognitive function .
Comparison with Similar Compounds
2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione can be compared with other isoindole derivatives, such as isoindoline-1,3-dione and pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones. While all these compounds share a common isoindole core, 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione is unique due to its fused chromeno ring and additional functional groups . This structural complexity contributes to its diverse biological activities and makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
92461-62-6 |
|---|---|
Molecular Formula |
C16H9NO4 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
2-methylchromeno[2,3-e]isoindole-1,3,6-trione |
InChI |
InChI=1S/C16H9NO4/c1-17-15(19)9-6-7-10-13(18)8-4-2-3-5-11(8)21-14(10)12(9)16(17)20/h2-7H,1H3 |
InChI Key |
KORUMIKOOYUDAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


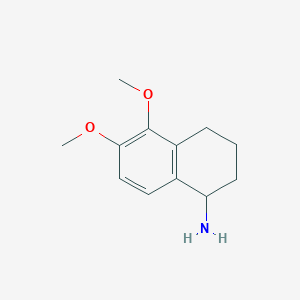
![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)
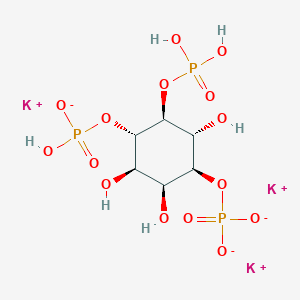

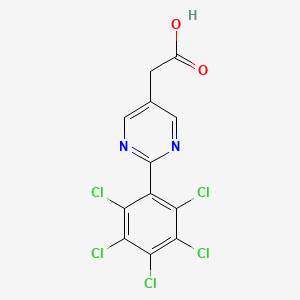
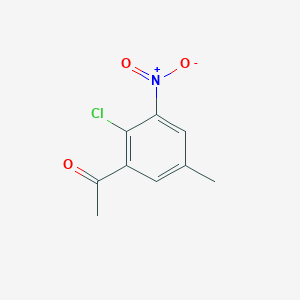
![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)



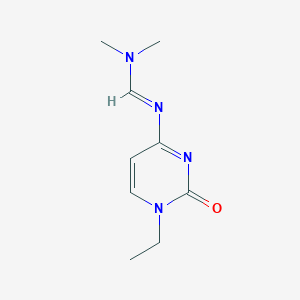
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)


